

Application of Nucleoprotein (396-404) Peptide in LCMV Infection Models

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Compound of Interest

Compound Name: Nucleoprotein (396-404)

Cat. No.: B10831684

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Introduction

The nucleoprotein (NP) of the Lymphocytic Choriomeningitis Virus (LCMV) is a critical internal viral protein. Within this protein, the amino acid sequence from position 396 to 404 (NP(396-404)) constitutes a major immunodominant epitope restricted by the H-2D(b) MHC class I molecule in C57BL/6 mice.[1][2] This peptide is an invaluable tool for studying the dynamics of CD8+ T cell responses during both acute and chronic viral infections. Its application allows for the precise tracking, quantification, and functional assessment of virus-specific cytotoxic T lymphocytes (CTLs), making it a cornerstone of immunological research in the LCMV model system.[3]

Core Applications

The NP(396-404) peptide is instrumental in a variety of immunological assays designed to probe the host's response to LCMV infection. Key applications include:

- **Quantification and Phenotyping of Antigen-Specific CD8+ T Cells:** Utilizing MHC class I tetramers complexed with the NP(396-404) peptide allows for the direct visualization and enumeration of NP(396-404)-specific CD8+ T cells by flow cytometry.[4][5][6] This enables detailed analysis of their expansion, contraction, and memory formation, as well as their expression of key surface markers like CD44, CD62L, KLRG1, and CD127.[4][6]

- **Functional Assessment of CD8+ T Cell Responses:** The peptide is used for in vitro restimulation of splenocytes or other lymphocytes from LCMV-infected mice.[5][7][8] Subsequent intracellular cytokine staining (ICS) for proteins like interferon-gamma (IFN- γ) and tumor necrosis factor-alpha (TNF- α) reveals the functional capacity of the antigen-specific T cells.[5][8][9]
- **Evaluation of In Vivo Cytotoxicity:** The NP(396-404) peptide is used to coat target cells in in vivo cytotoxicity assays.[10][11][12] These assays measure the ability of NP(396-404)-specific CTLs to recognize and eliminate target cells in a living organism, providing a direct measure of their cytotoxic potential.[10][11]
- **Studies of T Cell Exhaustion and Deletion:** In models of chronic LCMV infection (e.g., using the LCMV Clone 13 strain), the fate of NP(396-404)-specific CD8+ T cells is a key area of investigation.[4][10][13] This peptide is used to track the deletion or functional exhaustion of this specific T cell population, which is a hallmark of chronic viral disease.[4][13]

Quantitative Data Summary

The following tables summarize representative quantitative data on the CD8+ T cell response to the NP(396-404) epitope in LCMV-infected mice.

Table 1: Frequency of NP(396-404)-Specific CD8+ T Cells in Spleen (Day 8 Post-Infection)

LCMV Strain	Infection Model	Assay	Percentage of CD8+ T Cells	Reference
Armstrong	Acute	Tetramer Staining	~17.4%	[9]
Armstrong	Acute	Intracellular Cytokine Staining (IFN- γ)	~17.4%	[9]
WE	Acute	Intracellular Cytokine Staining (IFN- γ)	20-30% of total CTL activity	[14]
Clone 13	Chronic	Tetramer Staining	Variable, often shows decline over time	[13]

Table 2: In Vivo Cytotoxicity of NP(396-404)-Specific CTLs

LCMV Strain	Infection Model	Timepoint	Percent Specific Lysis	Reference
Armstrong	Acute	Day 9	High	[10]
Clone 13	Chronic	Day 9	Diminished compared to acute	[10]
Clone 13 + Ribavirin	Chronic (Treated)	Day 9	Restored to levels similar to acute	[10]
Armstrong	Acute	Day 50	Sustained	[10]
Clone 13	Chronic	Day 50	Low	[10]
Clone 13 + Ribavirin	Chronic (Treated)	Day 50	Sustained	[10]

Experimental Protocols

Protocol 1: Quantification of NP(396-404)-Specific CD8+ T Cells by Tetramer Staining

Objective: To enumerate NP(396-404)-specific CD8+ T cells from the spleen of LCMV-infected mice.

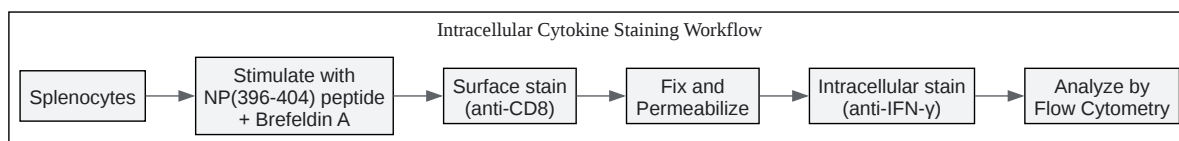
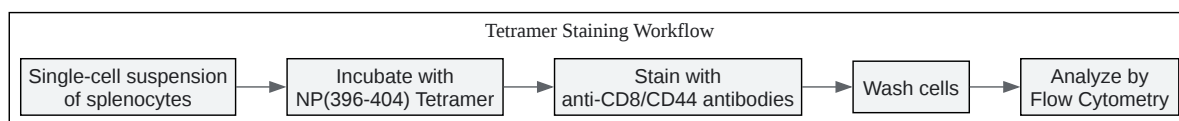
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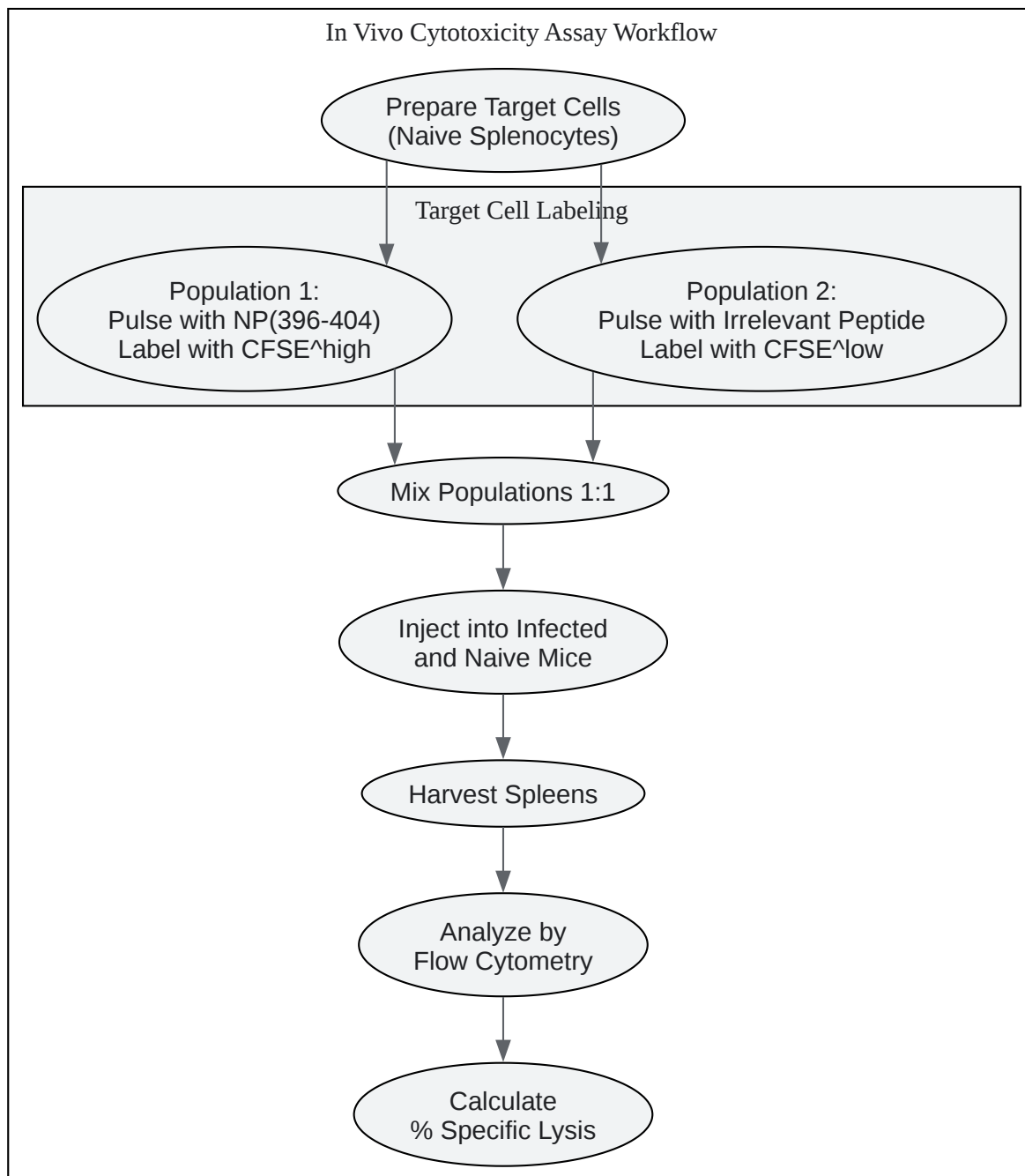
- Spleen from LCMV-infected C57BL/6 mouse
- Phosphate-buffered saline (PBS)
- Fetal bovine serum (FBS)
- ACK lysis buffer
- Fluorochrome-conjugated anti-CD8 antibody (e.g., anti-CD8-FITC)
- Fluorochrome-conjugated anti-CD44 antibody
- H-2D(b) NP(396-404) tetramer (conjugated to a fluorochrome like PE or APC)
- Flow cytometer

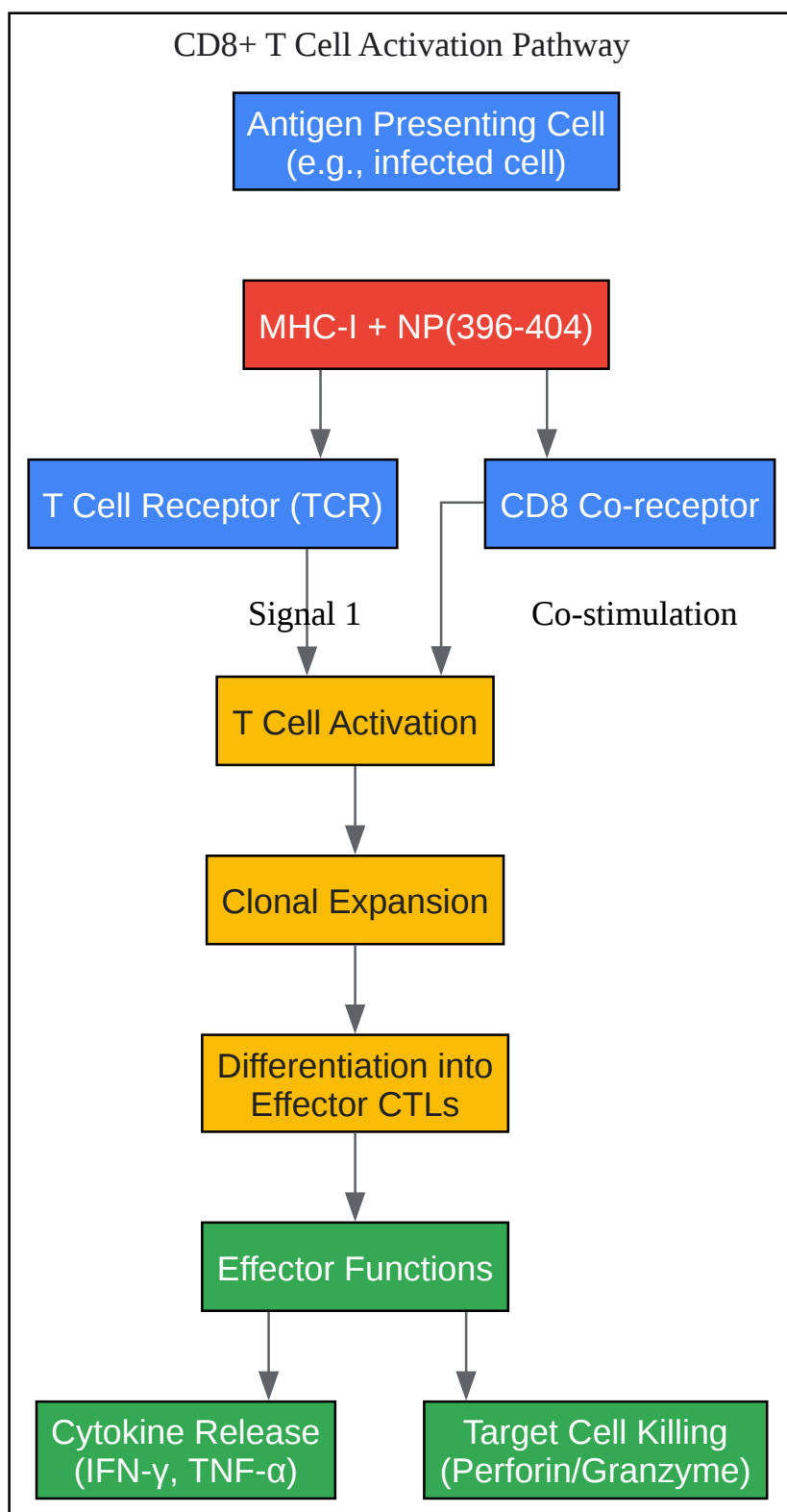
Procedure:

- Harvest the spleen from an LCMV-infected mouse (e.g., day 8 post-infection) and prepare a single-cell suspension in PBS with 2% FBS.
- Lyse red blood cells using ACK lysis buffer, then wash the cells with PBS/2% FBS.
- Resuspend the splenocytes to a concentration of 1×10^7 cells/mL.
- Incubate 1×10^6 cells with the H-2D(b) NP(396-404) tetramer for 1 hour at room temperature in the dark.[\[15\]](#)

- Add the anti-CD8 and anti-CD44 antibodies and incubate for an additional 30 minutes on ice. [\[15\]](#)
- Wash the cells twice with PBS/2% FBS.
- Resuspend the cells in an appropriate volume of PBS for flow cytometry analysis.
- Acquire data on a flow cytometer, gating on CD8+ lymphocytes to determine the percentage of tetramer-positive cells.







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